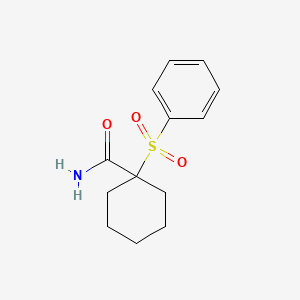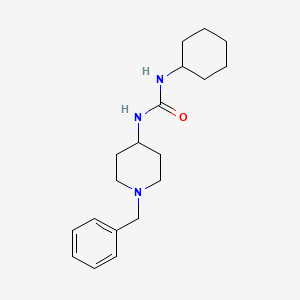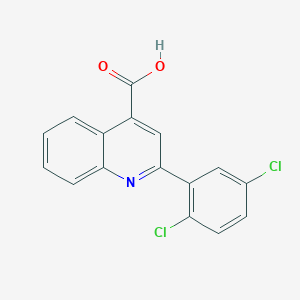
1-(phenylsulfonyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylsulfonyl)cyclohexanecarboxamide, also known as PSC, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. PSC belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. However, PSC has shown to have additional properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)cyclohexanecarboxamide varies depending on the disease being studied. In cancer cells, 1-(phenylsulfonyl)cyclohexanecarboxamide inhibits the activity of Hsp90, leading to the degradation of client proteins and apoptosis. In pancreatic beta cells, 1-(phenylsulfonyl)cyclohexanecarboxamide activates KATP channels, leading to depolarization of the cell membrane and insulin secretion. In the brain, 1-(phenylsulfonyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(phenylsulfonyl)cyclohexanecarboxamide induces apoptosis by inhibiting the activity of Hsp90. In pancreatic beta cells, 1-(phenylsulfonyl)cyclohexanecarboxamide stimulates insulin secretion by activating KATP channels. In the brain, 1-(phenylsulfonyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(phenylsulfonyl)cyclohexanecarboxamide in lab experiments is its specificity for Hsp90 inhibition. 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to selectively inhibit the activity of Hsp90 without affecting other chaperone proteins. This specificity allows for more targeted and effective cancer treatment. However, one limitation of using 1-(phenylsulfonyl)cyclohexanecarboxamide in lab experiments is its low solubility in water. This can make it difficult to administer and study in vivo.
Future Directions
There are many potential future directions for 1-(phenylsulfonyl)cyclohexanecarboxamide research. One area of interest is the development of 1-(phenylsulfonyl)cyclohexanecarboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(phenylsulfonyl)cyclohexanecarboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, 1-(phenylsulfonyl)cyclohexanecarboxamide could be studied in the context of other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Finally, 1-(phenylsulfonyl)cyclohexanecarboxamide could be investigated for its potential use in other areas of medicine, such as cardiovascular disease or autoimmune disorders.
Synthesis Methods
The synthesis of 1-(phenylsulfonyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain 1-(phenylsulfonyl)cyclohexanecarboxamide in its pure form.
Scientific Research Applications
1-(phenylsulfonyl)cyclohexanecarboxamide has been studied extensively for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is overexpressed in many cancer cells and is essential for their survival. Inhibition of Hsp90 by 1-(phenylsulfonyl)cyclohexanecarboxamide leads to the degradation of client proteins, resulting in cell death.
In diabetes research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to stimulate insulin secretion from pancreatic beta cells. This effect is mediated by the activation of the ATP-sensitive potassium (KATP) channels in beta cells. Activation of KATP channels leads to depolarization of the cell membrane, which triggers insulin secretion.
In neurodegenerative disease research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(phenylsulfonyl)cyclohexanecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(benzenesulfonyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBUBKNIMKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)

![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)

![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)